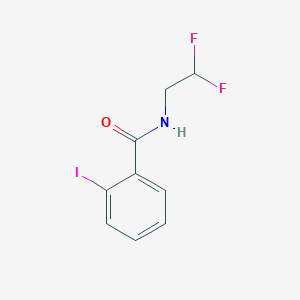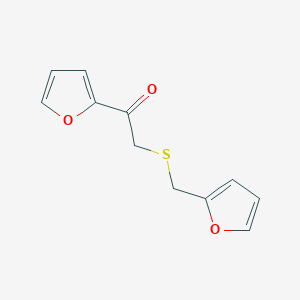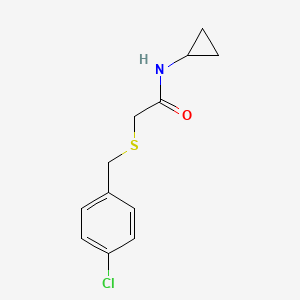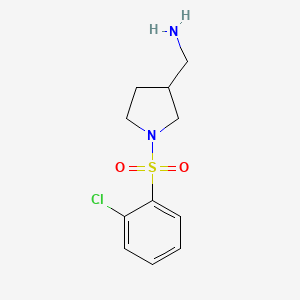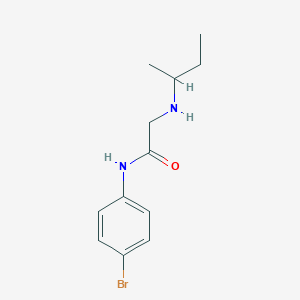
2-Isopropyl-4-methylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-methylpentan-1-amine is a primary aliphatic amine. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an amino group (-NH2) attached to a carbon chain with isopropyl and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylpentan-1-amine can be achieved through various methods. One common approach involves the alkylation of 4-methylpentan-1-amine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Isopropyl-4-methylpentan-1-amine undergoes various chemical reactions typical of primary amines:
Oxidation: Primary amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of imines or nitriles derived from this amine can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the amine into corresponding halides.
Major Products
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides or other substituted derivatives.
科学的研究の応用
2-Isopropyl-4-methylpentan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds
作用機序
The specific mechanism of action for 2-Isopropyl-4-methylpentan-1-amine would depend on its application. In general, primary amines can act as nucleophiles, participating in various biochemical pathways by donating their lone pair of electrons to electrophilic centers. This can lead to the formation of new bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with one methyl group.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups
Uniqueness
2-Isopropyl-4-methylpentan-1-amine is unique due to its specific structure, which includes both isopropyl and methyl substituents. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from simpler amines.
特性
分子式 |
C9H21N |
|---|---|
分子量 |
143.27 g/mol |
IUPAC名 |
4-methyl-2-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6,10H2,1-4H3 |
InChIキー |
WKQKAMAVXJSWGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CN)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
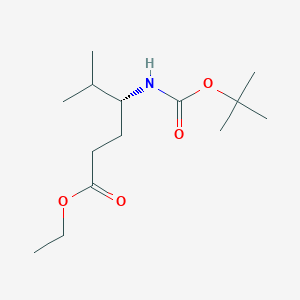
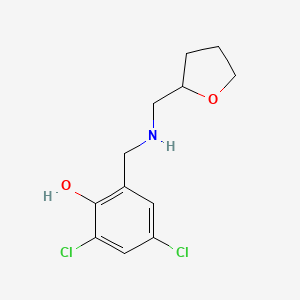
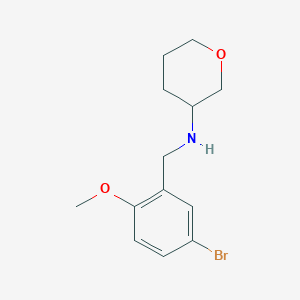

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
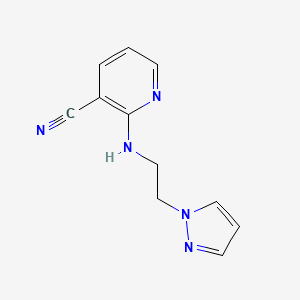
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
